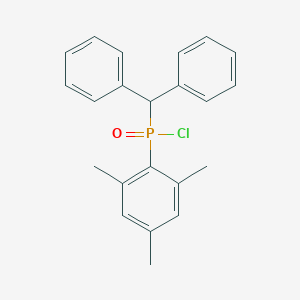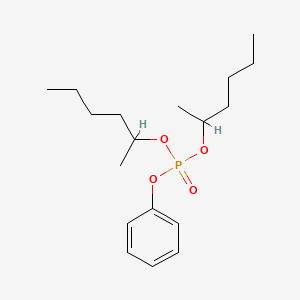
Dihexan-2-yl phenyl phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dihexan-2-yl phenyl phosphate is an organic compound that belongs to the class of organophosphates It is characterized by the presence of a phosphate group bonded to a phenyl ring and two hexyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of dihexan-2-yl phenyl phosphate typically involves the esterification of phenol with dihexyl phosphate. One common method is the reaction of phenol with dihexyl chlorophosphate in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chlorophosphate.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and higher yields. The use of catalysts such as tertiary amines can also enhance the reaction rate and selectivity.
Analyse Chemischer Reaktionen
Types of Reactions
Dihexan-2-yl phenyl phosphate can undergo various chemical reactions, including:
Hydrolysis: The phosphate ester bond can be hydrolyzed in the presence of water or aqueous acids/bases, leading to the formation of phenol and dihexyl phosphate.
Oxidation: The phenyl ring can be oxidized to form quinones or other oxidized derivatives.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Hydrolysis: Typically carried out using dilute hydrochloric acid or sodium hydroxide at elevated temperatures.
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Substitution: Reagents such as nitric acid for nitration or bromine for bromination are used under controlled conditions to achieve the desired substitution.
Major Products Formed
Hydrolysis: Phenol and dihexyl phosphate.
Oxidation: Quinones or other oxidized phenyl derivatives.
Substitution: Nitro or halogenated phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Dihexan-2-yl phenyl phosphate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other organophosphate compounds.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of phosphatases.
Medicine: Investigated for its potential therapeutic applications, including as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Industry: Utilized as a plasticizer in the production of polymers and as a flame retardant in various materials.
Wirkmechanismus
The mechanism of action of dihexan-2-yl phenyl phosphate involves its interaction with specific molecular targets, such as enzymes. For example, as a phosphatase inhibitor, it binds to the active site of the enzyme, preventing the dephosphorylation of substrates. This inhibition can disrupt various cellular processes, leading to potential therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Triphenyl phosphate: Another organophosphate with three phenyl groups instead of hexyl groups.
Diethyl phenyl phosphate: Similar structure but with ethyl groups instead of hexyl groups.
Dibutyl phenyl phosphate: Contains butyl groups instead of hexyl groups.
Uniqueness
Dihexan-2-yl phenyl phosphate is unique due to its specific combination of hexyl and phenyl groups, which can influence its physical and chemical properties
Eigenschaften
CAS-Nummer |
90735-46-9 |
|---|---|
Molekularformel |
C18H31O4P |
Molekulargewicht |
342.4 g/mol |
IUPAC-Name |
dihexan-2-yl phenyl phosphate |
InChI |
InChI=1S/C18H31O4P/c1-5-7-12-16(3)20-23(19,21-17(4)13-8-6-2)22-18-14-10-9-11-15-18/h9-11,14-17H,5-8,12-13H2,1-4H3 |
InChI-Schlüssel |
MYHCUFHNVQONIR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(C)OP(=O)(OC1=CC=CC=C1)OC(C)CCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


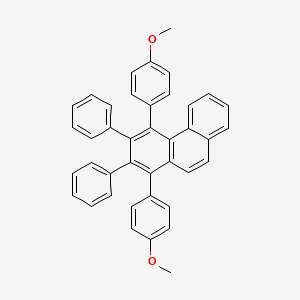
![2,2-Dimethyl-3-[3-(4-methylphenyl)but-3-en-1-yl]oxirane](/img/structure/B14366426.png)
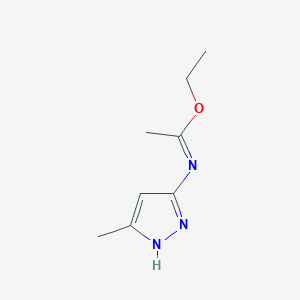

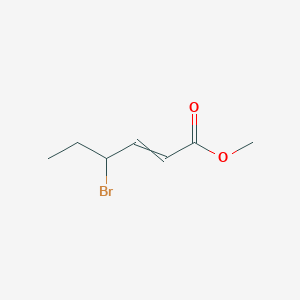
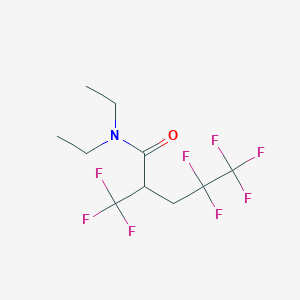
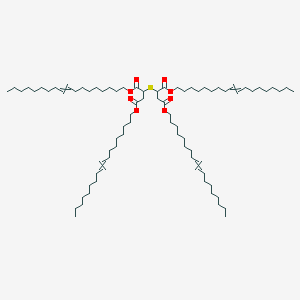
![{[1-(4-Iodophenyl)ethenyl]oxy}(trimethyl)silane](/img/structure/B14366469.png)
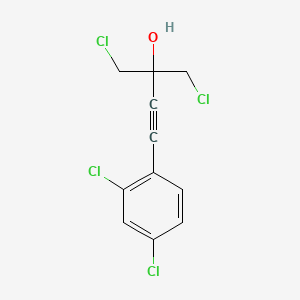

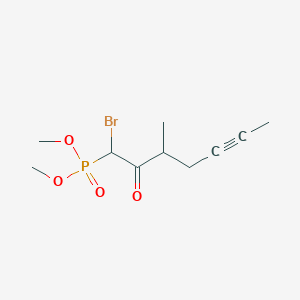
![6-(Pent-2-EN-1-YL)-1,4-dioxaspiro[4.4]non-7-ene](/img/structure/B14366495.png)

